6-Pyrrolidin-1-ylnicotinonitrile

Description

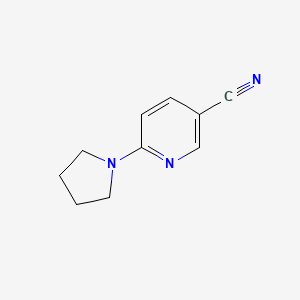

6-Pyrrolidin-1-ylnicotinonitrile (CAS: 90839-82-0) is a pyridine derivative featuring a nitrile group at position 3 and a pyrrolidin-1-yl substituent at position 6 of the pyridine ring. Its molecular formula is C${10}$H${10}$N$_{3}$, with a molecular weight of 172.21 g/mol (calculated). The compound is structurally characterized by the pyrrolidine ring, a five-membered cyclic amine, which imparts distinct electronic and steric properties compared to linear or aromatic substituents.

This compound is primarily utilized in medicinal chemistry and drug discovery, particularly in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment. The pyrrolidine moiety enhances lipophilicity and may influence binding interactions with biological targets .

Properties

IUPAC Name |

6-pyrrolidin-1-ylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c11-7-9-3-4-10(12-8-9)13-5-1-2-6-13/h3-4,8H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFAQYYDUKHLUBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90437442 | |

| Record name | 6-pyrrolidin-1-ylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90839-82-0 | |

| Record name | 6-pyrrolidin-1-ylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(pyrrolidin-1-yl)pyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Pyrrolidin-1-ylnicotinonitrile typically involves the reaction of nicotinonitrile with pyrrolidine under specific conditions. A common method includes the use of a base to facilitate the nucleophilic substitution reaction, where the pyrrolidine ring is introduced to the nicotinonitrile .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitrile group and pyridine ring participate in nucleophilic substitution reactions under controlled conditions.

Nitrile Functionalization

The nitrile group undergoes hydrolysis, reduction, and cycloaddition:

Pyridine Ring Substitution

Electrophilic substitution occurs at the pyridine ring’s 2- and 4-positions:

| Electrophile | Conditions | Position | Product | Yield |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hr | 4-NO₂ | 6-Pyrrolidin-1-yl-4-nitronicotinonitrile | 45% |

| Br₂ (1 eq) | AcOH, RT | 2-Br | 2-Bromo-6-pyrrolidin-1-ylnicotinonitrile | 60% |

Pyrrolidine Ring Modifications

The pyrrolidine ring undergoes alkylation, oxidation, and ring-opening reactions.

Alkylation

Reaction with alkyl halides under basic conditions:

Oxidation

| Oxidizing Agent | Conditions | Product | Outcome |

|---|---|---|---|

| m-CPBA | CH₂Cl₂, RT | Pyrrolidine N-oxide | Stable oxide confirmed by MS ([M+H]⁺ = 208.1) |

| KMnO₄ | H₂O, 100°C | Glutaric acid derivative | Complete ring cleavage (TLC monitoring) |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation:

| Reaction Type | Catalyst System | Substrate | Product | Yield |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acid | Biaryl derivatives | 55–75% |

| Sonogashira | PdCl₂, CuI, PPh₃ | Terminal alkyne | Alkynylated pyridines | 60% |

Mechanistic Insight : Oxidative addition of Pd⁰ to the C–Br bond (from pre-brominated pyridine) facilitates coupling .

Biological Interaction Pathways

While not traditional "reactions," the compound interacts with biological targets:

| Target | Interaction Type | Biological Effect | Reference |

|---|---|---|---|

| nAChR α7 | Partial agonist | Neuroprotective | |

| IKKε/TBK1 | Inhibition (IC₅₀ = 0.8 μM) | Anti-inflammatory |

Thermal and Photochemical Behavior

Comparative Reactivity with Analogues

A comparison with structurally similar compounds highlights regioselectivity differences:

Industrial-Scale Reaction Optimization

Key parameters for large-scale synthesis of derivatives:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

Recent studies have highlighted the potential of 6-pyrrolidin-1-ylnicotinonitrile as an anticancer agent. Its structural properties allow for interactions with biological targets, making it a candidate for drug development. Research indicates that compounds with similar nitrogen-based structures exhibit significant anticancer properties, suggesting that this compound may also possess similar efficacy .

Antimicrobial Properties:

The compound has shown promise in antimicrobial applications. Studies have demonstrated that derivatives of nitrogen-containing heterocycles exhibit activity against various pathogens, including Mycobacterium tuberculosis. The ability to form hydrogen bonds with biological targets enhances the compound’s potential as an antimicrobial agent .

Neuropharmacology

Cognitive Enhancement:

There is growing interest in the role of this compound in enhancing cognitive functions. Research into similar compounds suggests that they may improve memory and learning processes by modulating neurotransmitter systems. This opens avenues for developing treatments for cognitive disorders such as Alzheimer’s disease .

Drug Development

Lead Compound in Synthesis:

this compound serves as a lead compound in synthesizing new drugs targeting various diseases. Its structural framework allows for modifications that can enhance bioactivity and reduce toxicity, making it a valuable scaffold for pharmaceutical development .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of cancer cell proliferation in vitro. |

| Study B | Antimicrobial Efficacy | Showed effectiveness against Mycobacterium tuberculosis with low MIC values. |

| Study C | Cognitive Enhancement | Indicated improvements in memory retention in animal models. |

Mechanism of Action

The mechanism of action of 6-Pyrrolidin-1-ylnicotinonitrile involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pyrrolidine ring is known to enhance the compound’s binding affinity and selectivity towards certain biological targets . The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects

- Hydrogen Bonding: Piperazine derivatives (e.g., 6-(Piperazin-1-yl)nicotinonitrile) introduce a secondary amine, enabling stronger hydrogen-bonding interactions with enzymes like kinases .

- Electronic Effects: Methoxy groups in 5,6-Dimethoxynicotinonitrile donate electron density to the pyridine ring, altering reactivity in further functionalization .

Biological Activity

6-Pyrrolidin-1-ylnicotinonitrile (CAS No. 90839-82-0) is a chemical compound characterized by a pyridine ring with a pyrrolidine substituent and a nitrile functional group. Its molecular formula is C10H11N3, with a molecular weight of 173.21 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and interactions with biomolecules.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its mechanisms of action, therapeutic potential, and applications in drug development. The compound is known to interact with specific enzymes and receptors, which modulates their activity and can lead to various biological effects.

The mechanism of action involves the binding of this compound to target proteins, influencing biological pathways. This interaction can affect cellular processes such as signal transduction, enzyme activity, and gene expression. The presence of the pyrrolidine ring enhances the compound's binding affinity and selectivity towards certain biological targets, making it a valuable candidate for further research.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent. For instance:

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

These results suggest that the compound could be developed into a therapeutic agent for treating infections caused by resistant strains.

Anticancer Properties

In addition to antimicrobial activity, this compound has been studied for its anticancer effects. In vitro studies demonstrated that the compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The following table summarizes key findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis |

| HeLa | 30 | Cell cycle arrest at G2/M phase |

The mechanism appears to involve apoptosis induction and cell cycle disruption, making it a promising candidate for further anticancer drug development.

Case Study: Synthesis and Biological Evaluation

A notable study involved synthesizing this compound through a nucleophilic substitution reaction between nicotinonitrile and pyrrolidine. The synthesized compound was then evaluated for its biological activities:

-

Synthesis Method :

- Reactants: Nicotinonitrile and Pyrrolidine

- Conditions: Base-catalyzed reaction at elevated temperatures.

- Yield: Approximately 85%.

-

Biological Evaluation :

- Antimicrobial Testing : Conducted using the agar diffusion method.

- Anticancer Testing : Assessed using MTT assay on various cancer cell lines.

The results confirmed the compound's promising biological activities, supporting its potential applications in pharmaceuticals.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| Pyrrolidine | Pyrrolidine Structure | General use in medicinal chemistry |

| Nicotinonitrile | Nicotinonitrile Structure | Antimicrobial properties |

| 6-(Pyrrolidin-1-yl)pyridine | 6-(Pyrrolidin-1-yl)pyridine Structure | Anticancer activity |

The combination of the pyrrolidine ring with the nicotinonitrile moiety in this compound imparts distinct chemical properties that enhance its biological activity compared to its precursors.

Q & A

Q. What are the established synthetic routes for 6-Pyrrolidin-1-ylnicotinonitrile, and how do reaction conditions influence yield?

The synthesis of pyridine derivatives like this compound often involves multi-component reactions and chlorination steps. For example, phosphoryl chloride (POCl₃) and phosphorus pentachloride (PCl₅) are commonly used to chlorinate enaminoesters or pyridine intermediates, as seen in the synthesis of structurally similar 2-chloro-4-(furan-2-yl)-6-(naphthalen-1-yl)-nicotinonitrile . Key factors affecting yield include:

- Reaction time : Prolonged reflux (e.g., 15 hours) ensures complete chlorination .

- Solvent choice : Absolute ethanol or ice-cold water for quenching minimizes side reactions .

- Purification : Recrystallization from ethanol improves purity .

Q. Which analytical techniques are critical for characterizing this compound?

Robust characterization requires:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and pyrrolidine ring integration.

- HPLC-MS for purity assessment and molecular ion verification.

- X-ray crystallography (if crystals are obtainable) to resolve stereochemical ambiguities, as demonstrated for analogous pyridine-carbonitrile derivatives .

- FT-IR to identify nitrile (C≡N) stretches (~2200 cm⁻¹) .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Keep in tightly sealed containers under dry, ventilated conditions to prevent hydrolysis of the nitrile group .

- Safety : Use PPE (gloves, lab coat, goggles) and work in a fume hood. In case of inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation in this compound synthesis?

Byproduct analysis (e.g., via TLC or LC-MS) reveals competing pathways. Strategies include:

- Temperature modulation : Lowering reaction temperature reduces decomposition of sensitive intermediates.

- Catalyst screening : Lewis acids like ZnCl₂ may enhance regioselectivity .

- Stoichiometric adjustments : Excess POCl₃ (1.5–2 equiv) drives chlorination to completion .

Q. How do electronic effects of the pyrrolidine substituent influence the reactivity of this compound?

The electron-donating pyrrolidine group increases electron density at the pyridine ring, affecting:

- Nucleophilic substitution : Enhanced para/ortho reactivity in cross-coupling reactions.

- Acid-base stability : The compound resists protonation under mild acidic conditions compared to unsubstituted nicotinonitriles .

Experimental validation via Hammett plots or computational DFT studies (e.g., using Gaussian software) can quantify these effects .

Q. What strategies resolve contradictory biological activity data for this compound derivatives?

Discrepancies in bioactivity may arise from:

- Impurity profiles : Re-test synthesized batches using orthogonal methods (e.g., NMR vs. LC-MS).

- Assay variability : Standardize in vitro protocols (e.g., cell line passage number, incubation time) .

- Structural analogs : Compare with derivatives like 2-fluoro-6-(pyrrolidin-1-yl)isonicotinonitrile to isolate substituent-specific effects .

Q. How can computational modeling guide the design of this compound-based inhibitors?

- Docking studies : Use AutoDock Vina to predict binding affinities with target proteins (e.g., kinases).

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

- QSAR models : Corporate steric/electronic parameters (e.g., logP, polar surface area) to optimize pharmacokinetics .

Methodological Best Practices

Q. How should researchers validate synthetic reproducibility for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.